2-(3-Fluorophenoxy)aniline
Overview
Description
2-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . It is a derivative of aniline, where the aniline moiety is substituted with a 3-fluorophenoxy group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Fluorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often involves recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic aromatic substitution, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(3-Fluorophenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar structure but lacks the phenoxy group.
3-Fluoroaniline: Similar structure but lacks the phenoxy group.
4-Fluoroaniline: Similar structure but lacks the phenoxy group.
Uniqueness
2-(3-Fluorophenoxy)aniline is unique due to the presence of both the fluorine atom and the phenoxy group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-fluorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZHDJAXAOGJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599131 | |
Record name | 2-(3-Fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640766-67-2 | |
Record name | 2-(3-Fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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